molecular formula C18H16F3NO5 B2972565 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide CAS No. 1105229-82-0

2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide

Cat. No.: B2972565
CAS No.: 1105229-82-0
M. Wt: 383.323
InChI Key: LJOVQTHAHRPAMO-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide is a complex organic compound that features a benzodioxole ring and a trifluoromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide typically involves multiple steps. One common route starts with the preparation of 2-(2H-1,3-benzodioxol-5-yloxy)acetic acid . This intermediate is then reacted with 2-[3-(trifluoromethyl)phenoxy]ethylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents like methanol, water, and tetrahydrofuran (THF), and the reaction is typically carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide apart from similar compounds is its unique combination of functional groups. The presence of both the benzodioxole ring and the trifluoromethylphenoxy group imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO5/c19-18(20,21)12-2-1-3-13(8-12)24-7-6-22-17(23)10-25-14-4-5-15-16(9-14)27-11-26-15/h1-5,8-9H,6-7,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOVQTHAHRPAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NCCOC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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